molecular formula C24H28N2O6 B2495187 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide CAS No. 921560-85-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2495187
M. Wt: 440.496
InChI Key: HQYPZVMGTOJBEV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its intricate structure. It belongs to a class of compounds that include tetrahydrobenzo[b]oxazepines, which are of significant interest in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]oxazepine derivatives often involves multicomponent reactions, offering advantages such as good yields, straightforward protocols, and environmental friendliness. For instance, a series of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives have been prepared by one-pot three-component synthesis using similar starting materials in an ionic liquid medium, showcasing the efficiency and versatility of these synthesis methods (Satyanarayana et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been explored through various analyses, including crystallography. These studies often reveal intricate details about the conformations and configurations of the molecules, essential for understanding their reactivity and interaction with biological targets. For example, dibenzo[b,e]azepine and dibenzo[b,f]azocine ring systems have been synthesized, showing the importance of these cores in forming bioactive compounds, with detailed structural analysis provided through crystallographic data (Quintero et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving tetrahydrobenzo[b]oxazepines can include asymmetric allylation, offering pathways to chiral nitrogen-containing heterocycles. Such reactions are pivotal for developing compounds with potential therapeutic applications due to their selective interactions with biological molecules. An example of this is the efficient asymmetric allylation of allylboronates with cyclic imines, leading to chiral structures with good yields and enantioselectivities (Cai et al., 2020).

Scientific Research Applications

Protein-Tyrosine Kinase Inhibition

Compounds structurally related to the one have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs), crucial for cellular signaling related to cancer progression. The study by Li et al. (2017) on 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives demonstrated that substitutions influencing hydrogen bond formation could enhance PTK inhibition, suggesting that derivatives of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide might be explored for similar bioactivities (Li et al., 2017).

Novel Tetrahydro-1-Benzazepines Synthesis

A versatile approach to synthesize tetrahydro-1-benzazepines, as reported by Guerrero et al. (2020), provides a foundation for designing novel compounds with potential therapeutic applications. This methodology might be applicable to the synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide analogs, offering insights into accessing new chemical spaces for drug discovery (Guerrero et al., 2020).

Anticonvulsant and Hypnotic Agents

Research by Deng et al. (2011) on 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones revealed anticonvulsant activities in the maximal electroshock (MES) test, indicating the potential of oxazepine derivatives as therapeutic agents. The structural similarity suggests that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide could be explored for neurological applications (Deng et al., 2011).

Antibacterial and Anticancer Activity

Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids exhibiting antibacterial properties and cytotoxicity against cancer cell lines, suggesting the potential of oxazepine derivatives in antimicrobial and anticancer therapy. This indicates that analogs of the compound might possess similar biological activities, warranting further investigation into their pharmacological properties (Kuntala et al., 2015).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-7-10-26-17-13-16(8-9-18(17)32-14-24(2,3)23(26)28)25-22(27)15-11-19(29-4)21(31-6)20(12-15)30-5/h7-9,11-13H,1,10,14H2,2-6H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYPZVMGTOJBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide

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